3-Chloro-N-[2-(methylamino)ethyl]-2-(2-phenylethyl)benzamide
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Overview
Description
3-Chloro-N-[2-(methylamino)ethyl]-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(methylamino)ethyl]-2-(2-phenylethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, 2-phenylethylamine, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2-(methylamino)ethyl]-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-N-[2-(methylamino)ethyl]-2-(2-phenylethyl)benzamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(methylamino)ethyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-chloro-2-methylbenzamide
- N-(2-Phenylethyl)-3-chloro-2-methylbenzamide
- N-(2-Methylaminoethyl)-3-chloro-2-phenylethylbenzamide
Uniqueness
3-Chloro-N-[2-(methylamino)ethyl]-2-(2-phenylethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
61321-74-2 |
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Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(methylamino)ethyl]-2-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C18H21ClN2O/c1-20-12-13-21-18(22)16-8-5-9-17(19)15(16)11-10-14-6-3-2-4-7-14/h2-9,20H,10-13H2,1H3,(H,21,22) |
InChI Key |
IHFCTWJGAIQTGI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)C1=C(C(=CC=C1)Cl)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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